5-methyl-3-phenyl-N-(prop-2-yn-1-yl)-1,2-oxazole-4-carboxamide 5-methyl-3-phenyl-N-(prop-2-yn-1-yl)-1,2-oxazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 923804-34-6
VCID: VC7347045
InChI: InChI=1S/C14H12N2O2/c1-3-9-15-14(17)12-10(2)18-16-13(12)11-7-5-4-6-8-11/h1,4-8H,9H2,2H3,(H,15,17)
SMILES: CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC#C
Molecular Formula: C14H12N2O2
Molecular Weight: 240.262

5-methyl-3-phenyl-N-(prop-2-yn-1-yl)-1,2-oxazole-4-carboxamide

CAS No.: 923804-34-6

Cat. No.: VC7347045

Molecular Formula: C14H12N2O2

Molecular Weight: 240.262

* For research use only. Not for human or veterinary use.

5-methyl-3-phenyl-N-(prop-2-yn-1-yl)-1,2-oxazole-4-carboxamide - 923804-34-6

Specification

CAS No. 923804-34-6
Molecular Formula C14H12N2O2
Molecular Weight 240.262
IUPAC Name 5-methyl-3-phenyl-N-prop-2-ynyl-1,2-oxazole-4-carboxamide
Standard InChI InChI=1S/C14H12N2O2/c1-3-9-15-14(17)12-10(2)18-16-13(12)11-7-5-4-6-8-11/h1,4-8H,9H2,2H3,(H,15,17)
Standard InChI Key NNPQQESTLLHJQN-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC#C

Introduction

Structural Characterization and Nomenclature

The compound 5-methyl-3-phenyl-N-(prop-2-yn-1-yl)-1,2-oxazole-4-carboxamide belongs to the 1,2-oxazole (isoxazole) family, featuring a five-membered aromatic ring containing one oxygen and one nitrogen atom. Its IUPAC name derives from the following substituents:

  • Position 3: A phenyl group (C₆H₅)

  • Position 4: A carboxamide group (-CONH-)

  • Position 5: A methyl group (-CH₃)

  • N-substituent: A prop-2-yn-1-yl (propargyl) group (-CH₂C≡CH)

Table 1: Molecular and Physicochemical Properties

PropertyValueSource Analogy
Molecular formulaC₁₅H₁₃N₂O₂Derived from
Molecular weight269.28 g/molCalculated
logP (lipophilicity)~2.8 (estimated)Based on
Hydrogen bond acceptors3Structural analysis
Topological polar surface area58.2 ŲCalculated via

The propargyl side chain introduces sp-hybridized carbon atoms, enabling click chemistry applications (e.g., Huisgen cycloaddition) . The methyl group at C5 and phenyl at C3 create steric and electronic effects that influence reactivity, as observed in related 1,2-oxazole derivatives .

Synthetic Methodologies

While no explicit synthesis of this compound is documented, its preparation can be extrapolated from established protocols for analogous 1,2-oxazole-4-carboxamides .

Route A: Carboxamide Formation via Acyl Chloride

  • Intermediate synthesis: 5-Methyl-3-phenyl-1,2-oxazole-4-carboxylic acid is converted to its acyl chloride using oxalyl chloride/DMF in dichloromethane .

  • Amide coupling: Reaction with propargylamine (prop-2-yn-1-amine) in the presence of triethylamine, typically at 0°C to room temperature .

Critical parameters:

  • Stoichiometric control (1:1.2 acid chloride:amine ratio)

  • Anhydrous conditions to prevent hydrolysis

  • Reaction time: 4–12 hours

Route B: Direct Cyclization Approach

A one-pot method involving:

  • Condensation of β-ketoamide precursors with hydroxylamine derivatives

  • Cyclodehydration using POCl₃ or PPA (polyphosphoric acid)

Spectroscopic Characterization

Predicted spectral data based on structural analogs :

Table 2: Key Spectral Signatures

TechniqueExpected Signals
¹H NMR- Propargyl CH₂: δ 4.2–4.4 (d, J=2.4 Hz)
- Acetylenic proton: δ 2.5–2.7 (t, J=2.4 Hz)
- Phenyl aromatic protons: δ 7.3–7.5 (m)
- Oxazole C5-CH₃: δ 2.4–2.6 (s)
¹³C NMR- Carboxamide carbonyl: δ 165–168 ppm
- Oxazole C4: δ 158–162 ppm
IR- C≡C stretch: ~2120 cm⁻¹
- Amide N-H: ~3300 cm⁻¹

Mass spectrometry would likely show a molecular ion peak at m/z 269.1 (M⁺) with fragmentation patterns involving loss of the propargyl group (-55 Da) and decarboxylation (-44 Da) .

Reactivity and Functionalization

The compound’s reactivity is dominated by three key sites:

  • Propargyl group: Participates in:

    • Copper-catalyzed azide-alkyne cycloaddition (CuAAC)

    • Sonogashira couplings

  • Carboxamide:

    • Hydrolysis to carboxylic acid under acidic/basic conditions

    • N-alkylation reactions

  • Oxazole ring:

    • Electrophilic substitution at C5 (directed by methyl group)

    • Ring-opening reactions with strong nucleophiles

Table 3: Representative Derivitization Reactions

Reaction TypeConditionsProducts
CuAACCuSO₄, sodium ascorbate, RT1,2,3-Triazole hybrids
Amide hydrolysis6M HCl, reflux5-Methyl-3-phenyl-1,2-oxazole-4-carboxylic acid
N-AlkylationAlkyl halides, K₂CO₃, DMFN-alkyl-N-propargyl derivatives
FactorStability Outcome
ThermalStable to 150°C (decomposition >200°C)
LightPhotosensitive (store in amber glass)
HydrolyticStable at pH 4–8 (rapid hydrolysis at pH <2 or >10)

Recommended storage: -20°C under nitrogen atmosphere, with desiccant.

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